

An In-depth Technical Guide to 3-Nitrobenzaldoxime: Chemical Structure and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

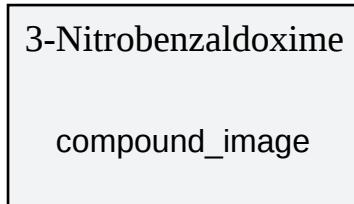
Compound Name: **3-Nitrobenzaldoxime**

Cat. No.: **B8812994**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **3-Nitrobenzaldoxime**. The document details the physicochemical properties of the compound, offers a detailed experimental protocol for its synthesis, and outlines methodologies for its characterization using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

3-Nitrobenzaldoxime is an organic compound belonging to the class of oximes. The presence of a nitro group at the meta-position of the benzene ring significantly influences its electronic properties and reactivity. Oximes, in general, are important intermediates in organic synthesis and have been investigated for a range of biological activities. This document serves as a technical resource, consolidating the key chemical and physical characteristics of **3-Nitrobenzaldoxime**.

Chemical Structure and Identifiers

The chemical structure of **3-Nitrobenzaldoxime** is characterized by a benzaldehyde oxime scaffold with a nitro group substituted at the third position of the aromatic ring.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-Nitrobenzaldoxime**.

Table 1: Chemical Identifiers for **3-Nitrobenzaldoxime**

Identifier	Value	Reference
IUPAC Name	(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine	[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1]
CAS Number	3431-62-7; 20747-39-1 (syn-isomer); 3717-29-1 ((E)-isomer)	[1] [2]
Molecular Weight	166.13 g/mol	[1]
InChI Key	GQMMRLBWXCGBEV-UHFFFAOYSA-N	
Canonical SMILES	C1=CC(=CC(=C1)C=NO)---INVALID-LINK--[O-]	

Physicochemical Properties

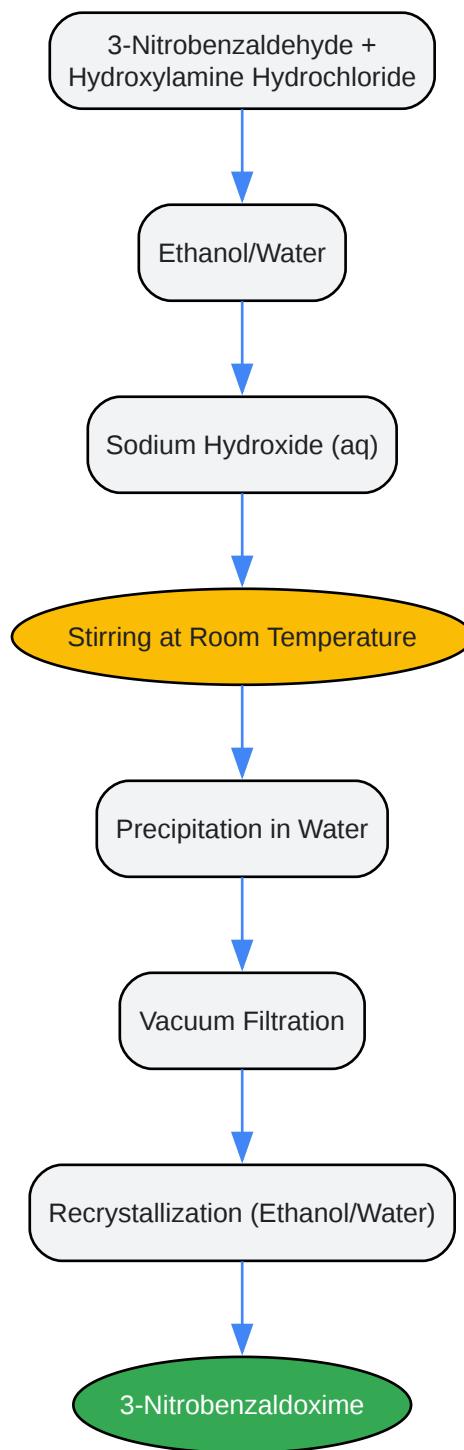

The physical and chemical properties of **3-Nitrobenzaldoxime** are summarized in the table below.

Table 2: Physicochemical Properties of **3-Nitrobenzaldoxime**

Property	Value	Reference
Melting Point	121-125 °C	
Boiling Point	295.2 °C at 760 mmHg (Predicted)	
Appearance	Pale yellow crystalline solid	
Solubility	Sparingly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform.	
pKa	Not available	

Synthesis

3-Nitrobenzaldoxime is typically synthesized via a condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. The reaction is pH-dependent and can be catalyzed by either an acid or a base.

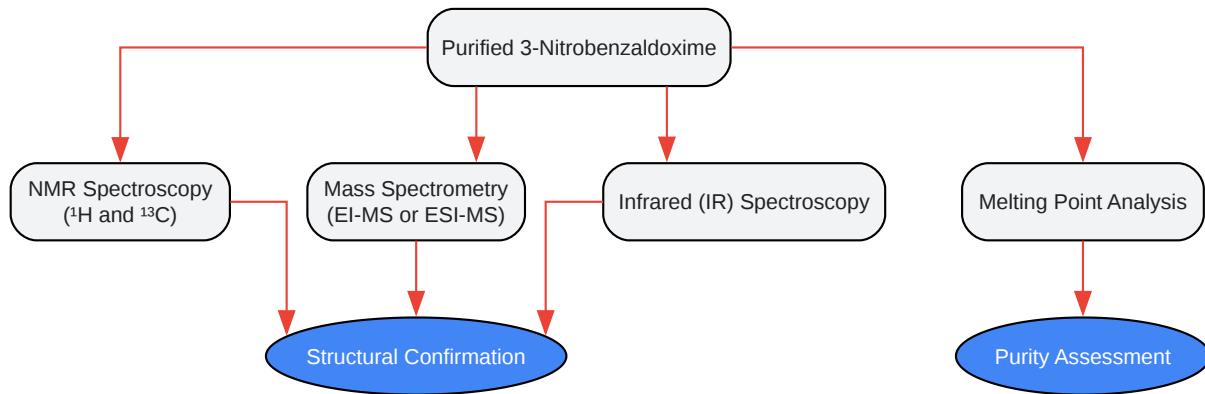
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Nitrobenzaldoxime**.

Experimental Protocol: Synthesis of 3-Nitrobenzaldoxime

Materials:

- 3-Nitrobenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH)
- Ethanol
- Distilled water


Procedure:

- In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.
- In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.
- To the hydroxylamine hydrochloride solution, slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) while cooling in an ice bath to liberate free hydroxylamine.
- Add the freshly prepared hydroxylamine solution dropwise to the stirred solution of 3-nitrobenzaldehyde at room temperature.
- The reaction mixture is stirred for 2-4 hours, and the progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into a beaker of cold water to precipitate the crude product.
- The solid product is collected by vacuum filtration and washed with cold water.

- The crude **3-Nitrobenzaldoxime** is purified by recrystallization from an ethanol-water mixture to yield a pale yellow crystalline solid.

Characterization

A comprehensive characterization of **3-Nitrobenzaldoxime** is essential to confirm its identity and purity. The following analytical techniques are recommended:

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **3-Nitrobenzaldoxime**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3-Nitrobenzaldoxime**.

5.1.1. ¹H NMR Spectroscopy

- Expected Chemical Shifts (δ):
 - Aromatic Protons: Multiple signals in the range of 7.5 - 8.5 ppm. The electron-withdrawing nitro group will cause downfield shifts of the aromatic protons.
 - Aldoxime Proton (-CH=NOH): A singlet typically observed between 8.0 and 8.5 ppm.

- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 10-12 ppm.

5.1.2. ^{13}C NMR Spectroscopy

- Expected Chemical Shifts (δ):
 - Aromatic Carbons: Signals in the range of 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.
 - Aldoxime Carbon (-CH=NOH): A signal around 145-155 ppm.

5.1.3. Experimental Protocol (General)

- Sample Preparation: Dissolve approximately 10-20 mg of purified **3-Nitrobenzaldoxime** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-Nitrobenzaldoxime**, further confirming its identity.

- Expected Molecular Ion Peak (M⁺): m/z = 166.04 (for C₇H₆N₂O₃).
- Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of -OH (m/z = 149), -NO₂ (m/z = 120), and other characteristic fragments of the aromatic ring.

5.2.1. Experimental Protocol (General - Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- **Analysis:** Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Expected Characteristic Absorption Bands (cm⁻¹):**
 - O-H stretch (oxime): A broad band around 3200-3400 cm⁻¹.
 - C=N stretch (oxime): A medium intensity band around 1640-1680 cm⁻¹.
 - N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
 - C-H stretch (aromatic): Bands above 3000 cm⁻¹.
 - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

5.3.1. Experimental Protocol (General - KBr Pellet)

- **Sample Preparation:** Grind a small amount (1-2 mg) of the dry sample with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder.
- **Pellet Formation:** Press the powder into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

While nitro-containing compounds are known to exhibit a wide range of biological activities, specific studies detailing the biological effects or involvement in signaling pathways of **3-Nitrobenzaldoxime** are limited in the publicly available literature. Derivatives of 3-nitrobenzaldehyde, such as its thiosemicarbazone, have been investigated for antimicrobial activity. However, no specific signaling pathways directly modulated by **3-Nitrobenzaldoxime** have been identified. Further research is warranted to explore the potential pharmacological applications of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of **3-Nitrobenzaldoxime**. The provided experimental protocols, while generalized, offer a solid foundation for the preparation and analysis of this compound in a laboratory setting. The presented data and methodologies are intended to support further research and development efforts involving **3-Nitrobenzaldoxime**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Nitrobenzaldoxime | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsoc [chemsoc.com]
- 3. To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzaldoxime: Chemical Structure and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8812994#3-nitrobenzaldoxime-chemical-structure-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com